2,4,6-Tribromobenzaldehyde
Overview
Description
2,4,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-tribromobenzoic acid.
Reduction: Reduction reactions can convert it to 2,4,6-tribromobenzyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: 2,4,6-Tribromobenzoic acid.
Reduction: 2,4,6-Tribromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tribromobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-tribromobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and affect various biochemical pathways .
Comparison with Similar Compounds
2,4,6-Trichlorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trifluorobenzaldehyde: Fluorine atoms replace the bromine atoms.
2,4,6-Trinitrobenzaldehyde: Nitro groups replace the bromine atoms.
Uniqueness: 2,4,6-Tribromobenzaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and specific biological activity .
Properties
IUPAC Name |
2,4,6-tribromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDCDOVILUDCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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